N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring in its structure contributes to its potential pharmacological activities.
Preparation Methods
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like pyridine.
Attachment of the methylsulfanylbenzamide group: This is done by reacting the chlorophenyl-oxadiazole intermediate with 4-methylthiobenzoyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It has been studied for its antimicrobial and antiviral properties, showing effectiveness against various pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, ultimately resulting in their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can be compared with other oxadiazole derivatives such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide: Similar structure but with a different position of the chlorine atom, which can affect its biological activity.
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide: Contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different pharmacological properties.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group, affecting its solubility and reactivity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-11-8-6-10(7-9-11)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNZSSBNRZSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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